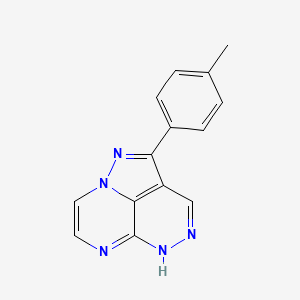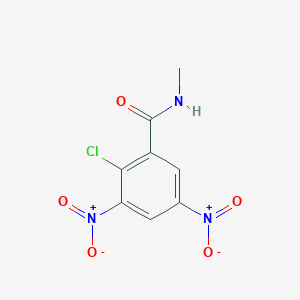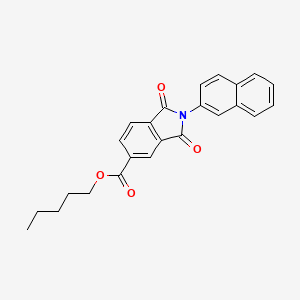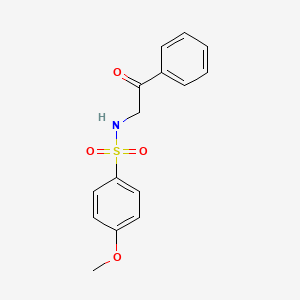![molecular formula C25H23BrCl2N2O B12488969 (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12488969.png)
(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.
Amination: The dichlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative is reacted with an amine.
Final Coupling: The final coupling step involves the reaction of the quinoline core with the bromophenyl and dichlorophenylamino groups under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl and dichlorophenyl groups can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound can be used as a probe to study the function of quinoline-containing biomolecules. Its ability to interact with various biological targets makes it a useful tool in biochemical research.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its quinoline core is a common feature in many drugs, and its unique substituents may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate into DNA, disrupting its function, while the bromophenyl and dichlorophenylamino groups can interact with proteins, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the complex substituents.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
The uniqueness of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23BrCl2N2O |
|---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[(2R,3S,4S)-4-(2,4-dichloroanilino)-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C25H23BrCl2N2O/c1-3-22-15(2)24(29-21-13-12-18(27)14-20(21)28)19-6-4-5-7-23(19)30(22)25(31)16-8-10-17(26)11-9-16/h4-15,22,24,29H,3H2,1-2H3/t15-,22-,24+/m1/s1 |
InChI Key |
IHGPXPOCCHDNPM-CHVDNLQBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)NC4=C(C=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CCC1C(C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)NC4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine](/img/structure/B12488899.png)


![4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12488919.png)
![(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12488925.png)
![3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488926.png)

![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12488935.png)
![Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488943.png)



![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488979.png)
